molecular formula C11H14N2O3 B6147188 ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate CAS No. 1367819-01-9

ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No. B6147188
CAS RN: 1367819-01-9
M. Wt: 222.2
InChI Key:
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Description

Ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C11H14N2O3 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O3/c1-3-16-11(15)9-7-5-4-6-8(14)10(7)13(2)12-9/h3-6H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.24 . It is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

While specific future directions for this compound are not mentioned in the sources I found, research into similar compounds suggests potential applications in the treatment of inflammation and ER stress-related conditions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves the condensation of ethyl 2-aminobenzoate with 2-bromoacetophenone followed by cyclization and subsequent esterification.", "Starting Materials": [ "Ethyl 2-aminobenzoate", "2-bromoacetophenone", "Sodium ethoxide", "Acetic acid", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Ethyl 2-aminobenzoate is reacted with 2-bromoacetophenone in the presence of sodium ethoxide to form ethyl 1-(2-phenyl-2-oxoethyl)-2-aminobenzoate.", "Step 2: The intermediate product from step 1 is cyclized by heating with acetic acid to form ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.", "Step 3: The final product from step 2 is esterified by refluxing with ethanol and sodium bicarbonate to form ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate." ] }

CAS RN

1367819-01-9

Product Name

ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Molecular Formula

C11H14N2O3

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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